molecular formula C9H14O B14373337 2-Cyclohexylideneoxetane CAS No. 89654-31-9

2-Cyclohexylideneoxetane

Cat. No.: B14373337
CAS No.: 89654-31-9
M. Wt: 138.21 g/mol
InChI Key: YSJYKEWEGBYPEA-UHFFFAOYSA-N
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Description

2-Cyclohexylideneoxetane is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom. This compound is notable for its strained ring structure, which imparts unique chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylideneoxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexanone with a suitable reagent to form the oxetane ring. For instance, the reaction of cyclohexanone with trimethyloxosulfonium iodide can yield the desired oxetane through an epoxide intermediate . The reaction conditions often require moderate heating and the use of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylideneoxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce tetrahydrofuran analogs .

Mechanism of Action

The mechanism of action of 2-Cyclohexylideneoxetane involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of the oxetane allows it to undergo ring-opening reactions, which can modulate the activity of target proteins. Additionally, the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function .

Properties

CAS No.

89654-31-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-cyclohexylideneoxetane

InChI

InChI=1S/C9H14O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-7H2

InChI Key

YSJYKEWEGBYPEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2CCO2)CC1

Origin of Product

United States

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